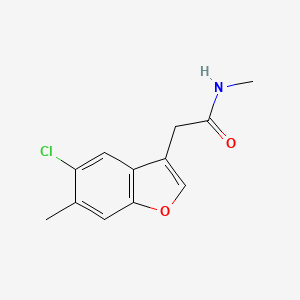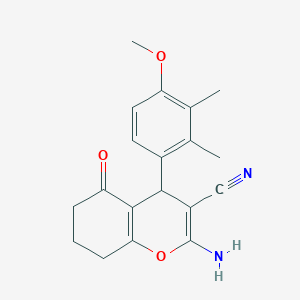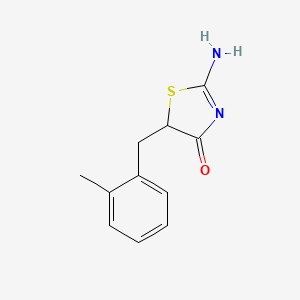
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-methylacetamide is a synthetic compound that has been extensively studied for its potential application in scientific research. It is commonly referred to as CMF-3, and it is a benzofuran derivative that has shown promising results in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of CMF-3 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease processes. For example, CMF-3 has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. Additionally, CMF-3 has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
CMF-3 has been shown to have various biochemical and physiological effects, depending on the specific application. In neuroscience, CMF-3 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, CMF-3 has been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage. In cancer research, CMF-3 has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, CMF-3 has been shown to have anti-inflammatory effects, which may contribute to its potential as a neuroprotective and anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using CMF-3 in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, CMF-3 has been shown to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. However, one limitation of using CMF-3 is its limited solubility in water, which may make it difficult to use in certain experimental setups. Additionally, the mechanism of action of CMF-3 is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on CMF-3. One potential application is in the development of new drugs for Alzheimer's disease and other neurological disorders. Additionally, CMF-3 may have potential as an anticancer agent, and further studies are needed to determine its efficacy in various cancer types. Finally, the mechanism of action of CMF-3 is not fully understood, and further studies are needed to elucidate the specific pathways and enzymes that are targeted by the compound.
Synthesis Methods
The synthesis of CMF-3 involves the reaction of 5-chloro-6-methyl-1-benzofuran-3-carboxylic acid with N-methylacetamide in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
CMF-3 has been studied for its potential application in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, CMF-3 has been shown to have potential as a neuroprotective agent and has been studied for its ability to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. In cancer research, CMF-3 has been studied for its potential as an anticancer agent, with promising results in inhibiting the growth of cancer cells. Additionally, CMF-3 has been studied for its potential use in drug discovery, particularly in the development of new drugs for neurological and psychiatric disorders.
properties
IUPAC Name |
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-7-3-11-9(5-10(7)13)8(6-16-11)4-12(15)14-2/h3,5-6H,4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZLKNYJFPROSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CO2)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-chlorophenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5225490.png)
![6-ethoxy-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-1,3-benzothiazole](/img/structure/B5225504.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}bicyclo[2.2.1]heptan-2-amine](/img/structure/B5225510.png)
![17-benzyl-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5225511.png)
![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B5225522.png)

![5-chloro-2-methoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5225543.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5225545.png)
![N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5225546.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5225553.png)

![4-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5225577.png)